Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 4-(Propylamino)benzonitrile
Prepared by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 4-(Propylamino)benzonitrile (CAS No. 4714-64-1). It delves into the compound's physicochemical properties, provides validated protocols for its synthesis and characterization, discusses its strategic applications in modern research, and outlines essential safety protocols. The structure of this guide is designed to logically present the information a scientist requires for the effective evaluation and utilization of this versatile chemical intermediate.
4-(Propylamino)benzonitrile is a disubstituted aromatic compound featuring a propylamino group (-NHC₃H₇) and a nitrile group (-C≡N) at the para positions of a benzene ring. This specific arrangement of functional groups makes it a valuable and reactive building block in synthetic organic chemistry. The electron-donating nature of the secondary amine influences the electronic properties of the aromatic system and the reactivity of the nitrile moiety.
The fundamental properties of this molecule are summarized below. This data, compiled from authoritative chemical databases, provides the foundational information necessary for experimental design, including reaction stoichiometry calculations and analytical method development.[1]
| Property | Value | Source |
| IUPAC Name | 4-(propylamino)benzonitrile | [1][2] |
| CAS Number | 4714-64-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂N₂ | [1][3] |
| Molecular Weight | 160.22 g/mol | [1][4] |
| Exact Mass | 160.100048 g/mol | [1] |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 35.8 Ų | [1] |
| Predicted Boiling Point | 300.8 ± 25.0 °C at 760 mmHg | [5] |
| Predicted Flash Point | 135.7 ± 23.2 °C | [5] |
Synthesis and Purification Strategy
The synthesis of 4-(Propylamino)benzonitrile is most commonly achieved via a nucleophilic substitution reaction. The primary amino group of 4-aminobenzonitrile serves as the nucleophile, displacing a leaving group from a propyl electrophile, such as 1-bromopropane.
Causality in Protocol Design
The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions, such as dialkylation.
-
Base: A mild to moderate base like potassium carbonate (K₂CO₃) is employed. Its role is to deprotonate the primary amine, increasing its nucleophilicity without being so strong as to cause unwanted side reactions with the solvent or nitrile group.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is ideal. These solvents effectively dissolve the amine starting material and the inorganic base, facilitating the reaction in a homogenous phase. They are also relatively inert under these conditions.
-
Temperature: Moderate heating (e.g., 60-80 °C) is typically required to provide sufficient activation energy for the reaction to proceed at a reasonable rate.
Caption: Workflow for the synthesis of 4-(Propylamino)benzonitrile.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminobenzonitrile (1.0 eq), potassium carbonate (1.5-2.0 eq), and acetonitrile.
-
Reagent Addition: Add 1-bromopropane (1.1 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 80 °C and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-aminobenzonitrile spot has been consumed.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure 4-(Propylamino)benzonitrile.
Spectroscopic Characterization and Validation
Structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for 4-(Propylamino)benzonitrile, based on the analysis of its functional groups and comparison to similar structures.[6][7] Commercial suppliers can provide lot-specific analytical data upon request.[2][3]
| Technique | Expected Observations |
| ¹H NMR | ~7.4 ppm (d, 2H): Aromatic protons ortho to the nitrile group.~6.6 ppm (d, 2H): Aromatic protons ortho to the amino group.~4.5-5.0 ppm (br s, 1H): N-H proton.~3.1 ppm (t, 2H): Methylene protons adjacent to the nitrogen (-NH-CH₂ -).~1.7 ppm (sextet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂ -CH₃).~1.0 ppm (t, 3H): Methyl protons of the propyl group (-CH₂-CH₃ ). |
| ¹³C NMR | ~149-150 ppm: Aromatic carbon attached to the nitrogen.~133-134 ppm: Aromatic carbons ortho to the nitrile.~120 ppm: Nitrile carbon (-C≡N).~112-113 ppm: Aromatic carbons ortho to the amino group.~100-101 ppm: Aromatic carbon attached to the nitrile.~45 ppm: Methylene carbon attached to nitrogen (-C H₂-).~22 ppm: Central methylene carbon (-C H₂-).~11 ppm: Methyl carbon (-C H₃). |
| FT-IR (cm⁻¹) | ~3350-3400: N-H stretch (secondary amine).~2960-2850: Aliphatic C-H stretches (propyl group).~2220-2230: C≡N stretch (sharp, strong intensity).[6]~1600, ~1520: Aromatic C=C stretches. |
| Mass Spec (MS) | m/z 161.1: [M+H]⁺ (Monoisotopic Mass: 160.10). |
Standard Protocol for Spectroscopic Analysis
Spectroscopic analysis is essential for verifying molecular structure and purity.[6]
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6][8]
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
FT-IR Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.
-
FT-IR Data Acquisition: Obtain the infrared spectrum using an FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Applications in Research and Drug Development
The true value of 4-(Propylamino)benzonitrile lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures. The nitrile group is a key pharmacophore and synthetic handle in medicinal chemistry.[9]
-
Scaffold for Lead Discovery: The benzonitrile moiety is present in numerous FDA-approved drugs.[9] The nitrile can act as a hydrogen bond acceptor, and its linear geometry can provide desirable vectors for ligand-receptor interactions.[9][10]
-
Synthetic Intermediate: The compound provides two distinct points for chemical modification. The secondary amine can undergo acylation, sulfonylation, or further alkylation. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, dramatically expanding the accessible chemical space. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening.
-
Applications of Derivatives: Benzonitrile derivatives are explored in a multitude of therapeutic areas, including as kinase inhibitors in oncology, antiviral agents, and antibacterial compounds.[11][12] 4-(Propylamino)benzonitrile provides a direct precursor to molecules that can be tested in these and other disease models.
Caption: Synthetic utility of 4-(Propylamino)benzonitrile.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety. While a comprehensive safety data sheet (SDS) has not been found for this specific compound, data from closely related analogues like 4-(methylamino)benzonitrile and 4-aminobenzonitrile provide guidance.[13][14][15]
-
Hazard Classification: The GHS07 symbol is associated with this compound, indicating it may cause skin irritation, eye irritation, or be harmful if swallowed or inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage is often between 2-8°C.[3]
Conclusion
4-(Propylamino)benzonitrile, CAS 4714-64-1, is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis, combined with the dual reactivity of its amino and nitrile functional groups, makes it an attractive starting point for the development of novel compounds for pharmaceutical and materials science applications. This guide provides the core technical information required for its confident and effective use in a research setting.
References
-
4-(Propylamino)benzonitrile | C10H12N2 | CID 22353782. PubChem, National Institutes of Health. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]
- Application of benzonitrile compound in preparation of antitumor drugs.
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 4-(Propylamino)benzonitrile | C10H12N2 | CID 22353782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Propylamino)benzonitrile [synhet.com]
- 3. 4714-64-1|4-(Propylamino)benzonitrile|BLD Pharm [bldpharm.com]
- 4. parchem.com [parchem.com]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. carlroth.com [carlroth.com]
- 16. combi-blocks.com [combi-blocks.com]
